N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide
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Overview
Description
N-{4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}BENZAMIDE is a complex organic compound characterized by the presence of a bromine atom, dimethyl groups, and a phenoxyacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4,6-dimethylphenoxy)acetyl chloride. The final step involves the reaction of this intermediate with 4-aminobenzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
N-{4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxyacetamido moiety play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-Bromo-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)benzamide
- N-(4-{[(2-Bromo-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
Uniqueness
N-{4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}BENZAMIDE is unique due to its specific structural features, such as the presence of both bromine and dimethyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21BrN2O3 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[4-[[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-15-12-16(2)22(20(24)13-15)29-14-21(27)25-18-8-10-19(11-9-18)26-23(28)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
JCPPKCDZXLYPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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